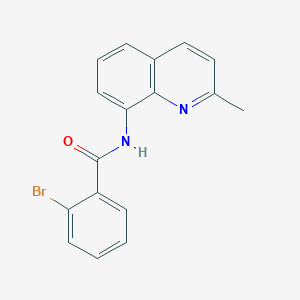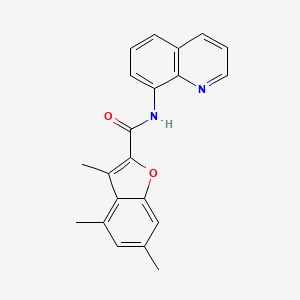![molecular formula C26H25N3O4S2 B11329520 N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide](/img/structure/B11329520.png)
N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound is characterized by its unique structure, which includes an ethoxyphenyl group, a methylphenyl group, a phenylsulfonyl group, and an imidazole ring. Its multifaceted structure allows it to participate in a variety of chemical reactions and makes it a valuable subject of study in chemistry, biology, medicine, and industry.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide typically involves multiple steps, starting with the preparation of the imidazole ring The imidazole ring can be synthesized through the Debus-Radziszewski imidazole synthesis, which involves the condensation of glyoxal, formaldehyde, and ammonia
Industrial Production Methods: Industrial production of this compound may involve the use of automated synthesis machines that can precisely control reaction conditions such as temperature, pressure, and pH. The use of catalysts and solvents that enhance reaction rates and yields is also common in industrial settings.
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfanyl group, leading to the formation of sulfoxides and sulfones.
Reduction: Reduction reactions can occur at the imidazole ring, converting it to dihydroimidazole derivatives.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used for substitution reactions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Dihydroimidazole derivatives.
Substitution: Various substituted aromatic compounds depending on the reagents used.
科学的研究の応用
N-(2-ethoxyphenyl)-2-{[2-(4-methylphenyl)-4-(phenylsulfonyl)-1H-imidazol-5-yl]sulfanyl}acetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various industrial processes.
作用機序
N-(2-エトキシフェニル)-2-{[2-(4-メチルフェニル)-4-(フェニルスルホニル)-1H-イミダゾール-5-イル]スルファニル}アセトアミドの作用機序には、特定の分子標的および経路との相互作用が含まれます。この化合物は、酵素や受容体に結合して、それらの活性を調節することができます。例えば、炎症経路に関与する特定の酵素を阻害し、抗炎症作用を発揮する可能性があります。イミダゾール環の存在により、金属イオンと相互作用することができ、生物活性に重要となる可能性があります。
類似化合物との比較
類似化合物には、他のイミダゾール誘導体やスルホニル含有化合物があります。これらの化合物と比較して、N-(2-エトキシフェニル)-2-{[2-(4-メチルフェニル)-4-(フェニルスルホニル)-1H-イミダゾール-5-イル]スルファニル}アセトアミドは、独自の機能基の組み合わせにより、明確な化学的および生物学的特性を持つという点で独特です。類似する化合物には、次のものがあります:
- N-(2-エトキシフェニル)-2-{[2-(4-メチルフェニル)-4-(フェニルスルホニル)-1H-イミダゾール-5-イル]アセトアミド
- N-(2-エトキシフェニル)-2-{[2-(4-メチルフェニル)-4-(フェニルスルホニル)-1H-イミダゾール-5-イル]スルファニル}エタンアミド
- N-(2-エトキシフェニル)-2-{[2-(4-メチルフェニル)-4-(フェニルスルホニル)-1H-イミダゾール-5-イル]スルファニル}プロピオンアミド
これらの化合物は構造的に類似していますが、特定の機能基と全体的な分子構造が異なり、化学反応性と生物活性に違いが見られます。
特性
分子式 |
C26H25N3O4S2 |
|---|---|
分子量 |
507.6 g/mol |
IUPAC名 |
2-[[5-(benzenesulfonyl)-2-(4-methylphenyl)-1H-imidazol-4-yl]sulfanyl]-N-(2-ethoxyphenyl)acetamide |
InChI |
InChI=1S/C26H25N3O4S2/c1-3-33-22-12-8-7-11-21(22)27-23(30)17-34-25-26(35(31,32)20-9-5-4-6-10-20)29-24(28-25)19-15-13-18(2)14-16-19/h4-16H,3,17H2,1-2H3,(H,27,30)(H,28,29) |
InChIキー |
SOOSWUVJYCEWCL-UHFFFAOYSA-N |
正規SMILES |
CCOC1=CC=CC=C1NC(=O)CSC2=C(NC(=N2)C3=CC=C(C=C3)C)S(=O)(=O)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


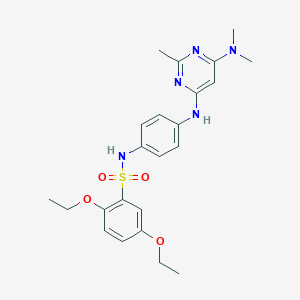
![N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]pentanamide](/img/structure/B11329454.png)

![2-{2-[(1,3-benzoxazol-2-ylsulfanyl)methyl]-8,9-dimethyl-7H-pyrrolo[3,2-e][1,2,4]triazolo[1,5-c]pyrimidin-7-yl}-N,N-diethylethanamine](/img/structure/B11329461.png)
![9-(1,3-benzodioxol-5-yl)-12,14-dimethyl-17-(2-methylphenyl)-1,8,12,14-tetrazatetracyclo[8.7.0.02,7.011,16]heptadeca-2,4,6,10,16-pentaene-13,15-dione](/img/structure/B11329464.png)
![2-(2,3-dimethylphenoxy)-N-[4-(3,4-dimethylphenyl)-1,2,5-oxadiazol-3-yl]propanamide](/img/structure/B11329466.png)
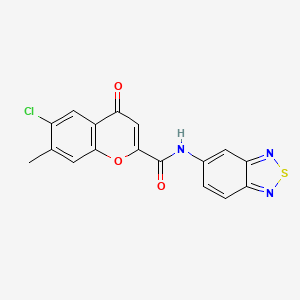
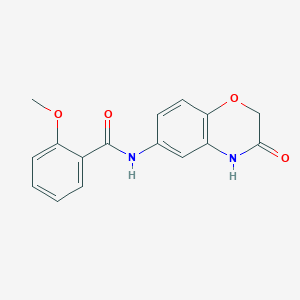
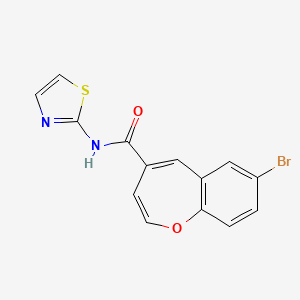
![2-(9-Fluoro-5,5-dioxido-6H-dibenzo[C,E][1,2]thiazin-6-YL)-N-[2-(4-morpholinyl)ethyl]acetamide](/img/structure/B11329492.png)
![1-[3-(4-chlorophenyl)-2,1-benzoxazol-5-yl]-N-(3,5-dimethylphenyl)-5-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B11329498.png)
